molecular formula C18H24N2O5 B5283125 DIMETHYL 5-{[2-(1-AZEPANYL)ACETYL]AMINO}ISOPHTHALATE

DIMETHYL 5-{[2-(1-AZEPANYL)ACETYL]AMINO}ISOPHTHALATE

Cat. No.: B5283125
M. Wt: 348.4 g/mol
InChI Key: ONSZWGNCCNUZFK-UHFFFAOYSA-N
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Description

DIMETHYL 5-{[2-(1-AZEPANYL)ACETYL]AMINO}ISOPHTHALATE is a complex organic compound with the molecular formula C18H24N2O5 It is a derivative of isophthalic acid and contains an azepane ring, which is a seven-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 5-{[2-(1-AZEPANYL)ACETYL]AMINO}ISOPHTHALATE typically involves the following steps:

    Starting Materials: The synthesis begins with dimethyl 5-aminoisophthalate and 1-azepanylacetyl chloride.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Catalysts and Reagents: A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 1-azepanylacetyl chloride is added dropwise to a solution of dimethyl 5-aminoisophthalate and triethylamine in the solvent. The reaction mixture is stirred at room temperature for several hours until completion.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, automated addition of reagents, and more efficient purification techniques such as large-scale chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 5-{[2-(1-AZEPANYL)ACETYL]AMINO}ISOPHTHALATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the azepane ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azepane derivatives.

Scientific Research Applications

DIMETHYL 5-{[2-(1-AZEPANYL)ACETYL]AMINO}ISOPHTHALATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of DIMETHYL 5-{[2-(1-AZEPANYL)ACETYL]AMINO}ISOPHTHALATE involves its interaction with specific molecular targets. The azepane ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The compound may also interfere with cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 5-aminoisophthalate: A precursor in the synthesis of the target compound.

    Dimethyl 5-{[(2-methoxyacetoxy)acetyl]amino}isophthalate: A similar compound with a different substituent on the azepane ring.

    Dimethyl 5-{[(4-acetyl-1-piperazinyl)acetyl]amino}isophthalate: Another related compound with a piperazine ring instead of an azepane ring.

Uniqueness

DIMETHYL 5-{[2-(1-AZEPANYL)ACETYL]AMINO}ISOPHTHALATE is unique due to the presence of the azepane ring, which imparts specific chemical and biological properties

Properties

IUPAC Name

dimethyl 5-[[2-(azepan-1-yl)acetyl]amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5/c1-24-17(22)13-9-14(18(23)25-2)11-15(10-13)19-16(21)12-20-7-5-3-4-6-8-20/h9-11H,3-8,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSZWGNCCNUZFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)CN2CCCCCC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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